molecular formula C19H15ClF3N3O3 B2443625 2-(4-chloro-2-methylphenoxy)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone CAS No. 478248-71-4

2-(4-chloro-2-methylphenoxy)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone

Cat. No. B2443625
CAS RN: 478248-71-4
M. Wt: 425.79
InChI Key: AJPRRONMHNNTPB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a phenyl ring, a triazole ring, and a propanone group . It also contains several substituents, including a chloro group, a methyl group, and a trifluoromethoxy group .

Scientific Research Applications

Dual PPARalpha/delta Agonist Effects

The synthesis and evaluation of 1,4-disubstituted 1,2,3-triazoles, including compounds structurally related to your compound of interest, have shown potent agonist activities for both PPARalpha and PPARdelta. These findings suggest potential applications in metabolic disorders and inflammation (Ciocoiu et al., 2010).

Structural Study of Nimesulide Derivatives

A structural study on nimesulide derivatives, including triazole compounds, revealed insights into the nature of intermolecular interactions and the effect of substitution on supramolecular assembly. These derivatives are potential candidates for pharmaceutical applications (Dey et al., 2015).

Antimicrobial Screening

Novel 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols, similar in structure to your compound, have been synthesized and shown significant antimicrobial activity against various bacteria, suggesting potential use in developing new antibacterial agents (Shaikh et al., 2014).

Catalytic Applications

Research on Ruthenium(II) complexes of 1,2,3-triazole-based ligands, structurally related to your compound, has highlighted their potential in catalytic oxidation and transfer hydrogenation reactions. Such compounds could be applied in various chemical synthesis processes (Saleem et al., 2013).

Synthesis and Application in Polymer Chemistry

Studies have also been conducted on novel copolymers involving phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, which are structurally similar to the compound of interest. These findings may have implications for developing new materials with specific properties (Kharas et al., 2016).

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3O3/c1-11-9-13(20)3-8-17(11)28-12(2)18(27)16-10-26(25-24-16)14-4-6-15(7-5-14)29-19(21,22)23/h3-10,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPRRONMHNNTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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